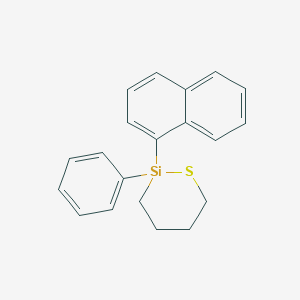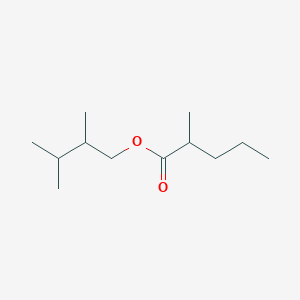silanol CAS No. 91734-52-0](/img/structure/B14366759.png)
[3-(Morpholin-4-yl)propyl](diphenyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholin-4-yl)propylsilanol: is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a diphenylsilanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)propylsilanol typically involves the reaction of morpholine with a suitable propylating agent to form 3-(Morpholin-4-yl)propylamine. This intermediate is then reacted with diphenylsilanol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require catalysts such as palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Morpholin-4-yl)propylsilanol may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholin-4-yl)propylsilanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The morpholine ring or the phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Siloxanes and silanols.
Reduction: Silanes.
Substitution: Various substituted morpholine or phenyl derivatives.
Applications De Recherche Scientifique
3-(Morpholin-4-yl)propylsilanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its role in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Morpholin-4-yl)propylsilanol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Morpholin-4-yl)propylsilanol
- 3-(Morpholin-4-yl)propylsilane
- 3-(Morpholin-4-yl)propylsilanol
Uniqueness
3-(Morpholin-4-yl)propylsilanol is unique due to its specific combination of a morpholine ring, a propyl chain, and a diphenylsilanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
91734-52-0 |
|---|---|
Formule moléculaire |
C19H25NO2Si |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
hydroxy-(3-morpholin-4-ylpropyl)-diphenylsilane |
InChI |
InChI=1S/C19H25NO2Si/c21-23(18-8-3-1-4-9-18,19-10-5-2-6-11-19)17-7-12-20-13-15-22-16-14-20/h1-6,8-11,21H,7,12-17H2 |
Clé InChI |
WZUVFYLVHMTRIZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
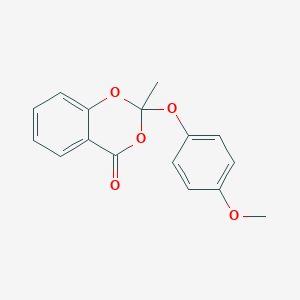
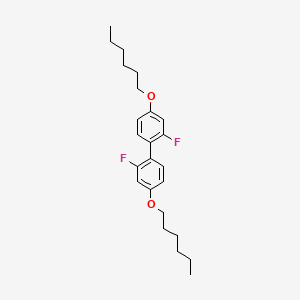
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
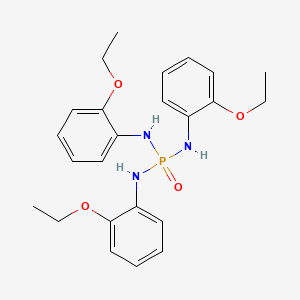
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
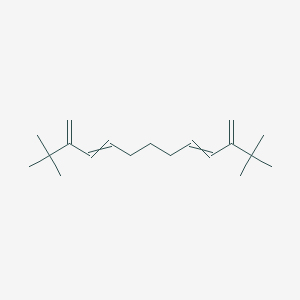

![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
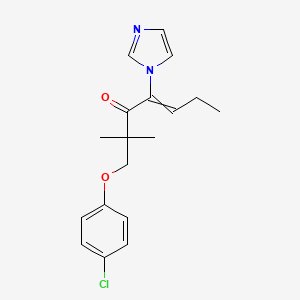
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
